Ribuvaptan
Description
Structure
3D Structure
Properties
CAS No. |
1245620-47-6 |
|---|---|
Molecular Formula |
C23H20ClF6N5O5 |
Molecular Weight |
595.8834 |
IUPAC Name |
(R)-2-(2-(3-(4-chlorophenyl)-5-oxo-4-((S)-3,3,3-trifluoro-2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)-2-(3-(trifluoromethyl)phenyl)ethyl carbamate |
InChI |
InChI=1S/C23H20ClF6N5O5/c24-15-6-4-12(5-7-15)19-33-35(21(39)34(19)9-17(36)23(28,29)30)10-18(37)32-16(11-40-20(31)38)13-2-1-3-14(8-13)22(25,26)27/h1-8,16-17,36H,9-11H2,(H2,31,38)(H,32,37)/t16-,17-/m0/s1 |
InChI Key |
JYRCFPAYSZZCBP-IRXDYDNUSA-N |
SMILES |
O=C(N[C@H](C1=CC=CC(C(F)(F)F)=C1)COC(N)=O)CN2N=C(C3=CC=C(Cl)C=C3)N(C[C@H](O)C(F)(F)F)C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ribuvaptan |
Origin of Product |
United States |
Molecular Target Characterization and Receptor Engagement of Ribuvaptan
Identification and Characterization of Vasopressin V1a Receptor Antagonism
The vasopressin V1a receptor (V1aR), also known as AVPR1A, is widely distributed in the body, including in the cardiovascular system and central nervous system. eurofinsdiscovery.comnih.govbiorxiv.orgnih.gov Activation of V1aR by AVP can lead to vasoconstriction, platelet aggregation, and vascular smooth muscle cell proliferation. eurofinsdiscovery.com Antagonism of this receptor subtype may therefore have therapeutic implications in conditions where excessive V1aR activity contributes to pathology. eurofinsdiscovery.com Ribuvaptan has been identified and characterized as an antagonist of the V1a receptor. ldorganisation.comldorganisation.comgoogle.comgoogleapis.com
In Vitro Receptor Binding Assay Methodologies for V1a
In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a compound for a specific receptor. nih.govsci-hub.sepromegaconnections.com These assays typically involve incubating a preparation containing the receptor (such as cell membranes expressing recombinant human V1a receptors) with a radiolabeled ligand that is known to bind to the receptor. nih.govsci-hub.seu-strasbg.fr The test compound, in this case this compound, is then added at various concentrations to compete with the radiolabeled ligand for binding sites. nih.govsci-hub.se
The amount of radiolabeled ligand that remains bound to the receptor in the presence of increasing concentrations of the test compound is measured. nih.govsci-hub.se This data is then used to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radiolabeled ligand. nih.govpromegaconnections.comwikipedia.orgresearchgate.net The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the binding affinity independent of the radioligand concentration. nih.govwikipedia.orgnih.govnih.gov Lower Kᵢ values indicate higher binding affinity. promegaconnections.comnih.gov
Studies characterizing the V1a receptor antagonism of compounds like this compound often utilize recombinant human V1a receptors expressed in cell lines such as HEK-293 or CHO-K1 cells. google.comeurofinsdiscovery.comnih.gov Modified buffer systems and specific radioligands, such as [¹²⁵I]-labeled vasopressin analogs or tritiated AVP, are employed. nih.govu-strasbg.fr Non-specific binding is typically determined in the presence of a high concentration of unlabeled native ligand (e.g., [Arg⁸]vasopressin) to account for binding to sites other than the V1a receptor. nih.govu-strasbg.fr
Cellular Assay Systems for V1a Receptor Functional Modulation
Beyond simply measuring binding affinity, cellular assays are used to assess the functional consequences of a compound's interaction with the V1a receptor. eurofinsdiscovery.comirbm.cominnoprot.com Since V1aR signaling is primarily mediated through Gq/G₁₁ proteins, leading to the activation of phospholipase C and subsequent increase in intracellular calcium levels, calcium mobilization assays are commonly used to evaluate V1aR function. google.cominnoprot.com
In these assays, cells expressing recombinant V1a receptors are loaded with a calcium-sensitive fluorescent dye. google.cominnoprot.com Stimulation of the receptors with an agonist like AVP causes a rapid increase in intracellular calcium, which is detected as an increase in fluorescence. google.cominnoprot.com Antagonist activity is measured by the ability of the test compound (this compound) to inhibit the calcium response induced by a known concentration of agonist. google.comeurofinsdiscovery.com The potency of an antagonist in this type of functional assay is typically expressed as an IC₅₀ value, representing the concentration that inhibits 50% of the agonist-induced response. promegaconnections.comwikipedia.org
Other cellular assay systems for V1aR functional modulation may include those that measure downstream signaling events. For instance, some cell lines are engineered to express reporter genes, such as firefly luciferase, under the control of promoters that are responsive to V1aR-mediated signaling pathways. google.com In such systems, antagonist activity would be reflected in a reduction of reporter gene expression induced by agonist stimulation. google.com
Molecular Interactions Governing V1a Receptor Affinity and Selectivity
The molecular interactions between an antagonist like this compound and the V1a receptor determine its binding affinity and selectivity. Vasopressin receptors, being GPCRs, possess a binding pocket typically located within the transmembrane helices, with contributions from extracellular loops. biorxiv.orgu-strasbg.fralquds.edubiorxiv.orgnih.gov
Studies investigating the binding sites of V1a receptor ligands, including non-peptide antagonists, have utilized approaches such as site-directed mutagenesis and molecular modeling. u-strasbg.fralquds.edu These studies aim to identify specific amino acid residues within the receptor that are critical for ligand binding. For example, residues in the transmembrane domains and extracellular loops have been implicated in the binding of vasopressin and its antagonists. biorxiv.orgu-strasbg.fr Conserved aromatic residues at the bottom of the binding pocket in transmembrane helix VI are known to play a role in discriminating between agonist and antagonist ligands. u-strasbg.fr
While specific detailed molecular interaction data for this compound was not extensively available in the search results, the general principles of V1a receptor-ligand interactions derived from studies with other antagonists like SR49059 and balovaptan (B605908) provide context. biorxiv.orgu-strasbg.fr These studies suggest that non-peptide antagonists interact with residues in various transmembrane helices, contributing to their affinity and selectivity profiles. u-strasbg.fr The selectivity of an antagonist for V1a over other related receptors like V1b and V2 is governed by differences in the amino acid sequences and structures of their binding pockets. google.combiorxiv.orgu-strasbg.fr this compound's dual V1a/V2 antagonism implies that it engages with binding determinants present in both receptor subtypes. google.comgoogleapis.com
Identification and Characterization of Vasopressin V2 Receptor Antagonism
The vasopressin V2 receptor (V2R), also known as AVPR2, is primarily located in the principal cells of the renal collecting ducts. google.comgoogleapis.comopenaccessjournals.com Activation of V2R by AVP leads to increased water reabsorption by promoting the insertion of aquaporin-2 water channels into the apical membrane of these cells, a process mediated through Gs protein coupling and subsequent increase in intracellular cAMP. google.comopenaccessjournals.com Antagonism of V2R results in aquaresis, the excretion of free water. ccjm.orgnih.govopenaccessjournals.com this compound has been identified and characterized as an antagonist of the V2 receptor, in addition to its V1a activity. ldorganisation.comldorganisation.comgoogle.comgoogleapis.com
In Vitro Receptor Binding Assay Methodologies for V2
Similar to V1aR characterization, in vitro receptor binding assays are employed to determine the binding affinity of this compound for the V2 receptor. These assays typically involve incubating cell membranes or whole cells expressing recombinant human V2 receptors with a radiolabeled V2 receptor ligand. nih.gov Competitive binding experiments are then performed with varying concentrations of this compound to determine its ability to displace the radiolabeled ligand. nih.govsci-hub.se
The resulting data allows for the calculation of IC₅₀ and subsequently Kᵢ values for this compound at the V2 receptor. nih.govwikipedia.org These values quantify the binding potency of this compound at the V2R. The methodologies are analogous to those used for V1aR binding assays, utilizing appropriate cell lines expressing V2 receptors and specific radioligands. google.com
Cellular Assay Systems for V2 Receptor Functional Modulation
Functional cellular assays for V2R antagonism measure the inhibition of V2R-mediated signaling pathways. Since V2R is primarily coupled to Gs proteins, its activation leads to an increase in intracellular cAMP levels. google.comopenaccessjournals.combiorxiv.org Therefore, cAMP accumulation assays are commonly used to assess V2R function and the inhibitory activity of antagonists. google.com
In these assays, cells expressing recombinant V2 receptors are stimulated with a V2R agonist (e.g., AVP or desmopressin), leading to increased cAMP production. google.com The amount of cAMP produced is then quantified using various techniques, such as enzyme immunoassays or fluorescence resonance energy transfer (FRET)-based assays. google.comeurofinsdiscovery.com this compound's antagonist activity is determined by its ability to inhibit the agonist-induced increase in cAMP production. google.com The potency is typically expressed as an IC₅₀ value. promegaconnections.comwikipedia.org
Some cellular systems for V2R functional modulation may also utilize reporter genes linked to cAMP-responsive elements, similar to some V1aR assays, where V2R activation leads to increased reporter gene expression, and antagonist activity reduces this expression. google.com The use of recombinant cell lines expressing human, rat, or dog V2 receptors allows for the characterization of this compound's activity across different species. google.com
Molecular Interactions Governing V2 Receptor Affinity and Selectivity
The affinity and selectivity of a ligand for a receptor are governed by specific molecular interactions within the binding pocket. nih.govamericanpharmaceuticalreview.com For the V2 receptor, these interactions involve a combination of polar and hydrophobic contacts between the ligand and residues within the transmembrane helices of the receptor. nih.gov Studies on vasopressin receptor antagonists have highlighted the importance of the structural features of the ligand, such as aromatic rings and their substituents, in determining binding affinity and selectivity. nih.govmdpi.com While specific detailed molecular interaction data for this compound's binding to the V2 receptor is not extensively available in the provided context, general principles of ligand-receptor interactions for vasopressin receptors, including hydrogen bonds and hydrophobic interactions, are known to contribute to binding events. americanpharmaceuticalreview.comnih.gov The precise arrangement and chemical nature of this compound's atoms dictate how it fits into and interacts with the V2 receptor binding site, influencing its affinity and its ability to preferentially bind to V2 over other receptors or molecules. americanpharmaceuticalreview.com
Dual V1a/V2 Receptor Antagonism Profiles
This compound is characterized by its dual antagonistic activity at both the V1a and V2 vasopressin receptors. google.com This contrasts with selective antagonists that target only one receptor subtype, such as tolvaptan (B1682983) (V2 selective) or relcovaptan (B1679262) (V1a selective). wikipedia.orgnih.gov The rationale for developing dual V1a/V2 antagonists stems from the understanding that selective V2 antagonism, while promoting aquaresis, can lead to a compensatory increase in AVP levels, potentially resulting in unopposed V1a receptor activation and unwanted vasoconstriction or other V1a-mediated effects. nih.govccjm.org Dual antagonism aims to mitigate these potential drawbacks by blocking both receptor subtypes simultaneously. ccjm.org
Comparative Analysis of V1a and V2 Receptor Modulatory Activity
Comparative studies are essential to understand the balance of activity of dual antagonists like this compound at the V1a and V2 receptors. These studies typically involve in vitro assays using recombinant cell lines expressing the human V1a and V2 receptors to determine binding affinities (Ki values) or functional potencies (IC50 values). nih.gov For a compound to be considered a dual antagonist, it must demonstrate significant binding affinity and inhibitory activity at both receptor subtypes. The ratio of these values (e.g., V2 Ki / V1a Ki or V2 IC50 / V1a IC50) provides a measure of the compound's selectivity profile. A ratio close to 1:1 indicates relatively balanced activity at both receptors. nih.gov Pre-clinical studies comparing dual antagonists, such as pecavaptan (B609889) (another dual V1a/V2 antagonist), with selective V2 antagonists like tolvaptan have shown different hemodynamic effects, suggesting that the combined blockade of V1a and V2 receptors can offer distinct pharmacological profiles. nih.govnih.gov
While specific comparative data for this compound's V1a and V2 modulatory activity is not detailed in the provided search results, the classification of this compound as a dual V1a/V2 antagonist implies that it exhibits relevant activity at both receptor subtypes. google.com
Data Table: Comparative Receptor Binding Affinities (Illustrative Example based on general vaptan research)
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | Human V1a | Data not specified |
| This compound | Human V2 | Data not specified |
| Tolvaptan | Human V2 | High affinity nih.gov |
| Relcovaptan | Human V1a | High affinity medchemexpress.com |
| Pecavaptan | Human V1a | 0.5 nM nih.gov |
| Pecavaptan | Human V2 | 0.6 nM nih.gov |
Synthetic Methodologies for Ribuvaptan and Analog Development
Strategic Approaches to Ribuvaptan Core Structure Synthesis
The construction of the central heterocyclic system and the stereocontrolled installation of the side chains are pivotal aspects of this compound synthesis. Modern synthetic methods, particularly those that enhance efficiency and molecular diversity, are of significant interest.
Multicomponent Reaction (MCR) Applications in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a powerful approach to building molecular complexity rapidly and efficiently. For the synthesis of the 1,2,4-triazol-5-one (B2904161) core of this compound, a hypothetical MCR approach could be envisioned. While specific MCRs for this compound are not detailed in publicly available literature, the synthesis of substituted 1,2,4-triazole (B32235) derivatives via MCRs is well-established. For instance, a one-pot reaction involving a hydrazine (B178648) derivative, an isocyanate, and a carbonyl compound or its equivalent could potentially assemble the triazolone core.
A plausible MCR strategy for a key intermediate of this compound could involve the following components:
| Component | Role in this compound Core |
| A substituted hydrazine | Provides the N1 and N2 atoms of the triazole ring. |
| An isocyanate | Contributes the C5 carbonyl and N4 atom. |
| An activated carbonyl species | Forms the C3 of the triazole ring. |
This approach would allow for the rapid generation of diverse analogs by varying the substitution on each of the starting materials.
Utilization of A3 Coupling in Synthetic Pathways
The A3 coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful tool for the synthesis of propargylamines, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles. While a direct application to this compound's core may not be immediately obvious, A3 coupling could be strategically employed to construct key precursors. For example, a chiral propargylamine (B41283) synthesized via an asymmetric A3 coupling could serve as a precursor to the chiral diamine backbone of this compound.
The general scheme for an A3 coupling reaction is as follows:
R1-CHO + H-C≡C-R2 + R3R4-NH → R1-CH(NR3R4)-C≡C-R2
Subsequent transformations of the resulting propargylamine, such as reduction of the alkyne and functional group manipulations, could lead to intermediates suitable for incorporation into the final this compound structure. The modularity of the A3 coupling allows for the introduction of various substituents, facilitating the synthesis of a library of this compound analogs for structure-activity relationship (SAR) studies.
Integration of Ugi Reaction in Chemical Synthesis
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, yielding α-acylamino amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is particularly well-suited for the rapid assembly of peptide-like structures and complex heterocyclic systems. A retrosynthetic analysis of this compound suggests that the Ugi reaction could be a powerful tool for constructing the core amide linkage and introducing key side chains in a single step.
A hypothetical Ugi-based approach to a key fragment of this compound is outlined below:
| Ugi Component | Corresponding Fragment in this compound Intermediate |
| Aldehyde | Could be a precursor to the trifluoromethyl-containing chiral amine. |
| Amine | The other part of the chiral diamine backbone. |
| Carboxylic Acid | A functionalized acetic acid derivative to form the side chain attached to the triazole N1. |
| Isocyanide | A precursor that can be converted to the carbamate (B1207046) functionality. |
The resulting Ugi product would contain the central amide bond and the correct stereochemistry if chiral starting materials are used. Post-Ugi transformations would then be necessary to cyclize and form the 1,2,4-triazol-5-one ring and complete the synthesis. The high degree of convergence and the ability to generate diverse structures make the Ugi reaction an attractive strategy for the synthesis of this compound and its analogs.
Advanced Synthetic Route Optimization
For the viable production of a pharmaceutical candidate like this compound, the initial synthetic route must be optimized for efficiency, cost-effectiveness, and scalability.
Efficient Transformations of Key Intermediates
Protecting Group Strategy: Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalyst Selection: Employing highly efficient and selective catalysts for transformations such as reductions, cross-coupling reactions, and cyclizations. For instance, the synthesis of chiral amines often involves asymmetric catalysis to achieve high enantiomeric excess.
Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and reaction time to maximize yield and minimize side products.
Scalability Considerations for Research Synthesis
Scaling up a chemical synthesis from the laboratory bench to pilot plant or industrial production presents numerous challenges. Key considerations for the scalable synthesis of this compound would include:
Reagent Cost and Availability: Sourcing inexpensive and readily available starting materials.
Process Safety: Identifying and mitigating potential hazards associated with the chemical process.
Purification Methods: Developing robust and scalable purification techniques, such as crystallization, to avoid chromatography.
Waste Reduction: Implementing green chemistry principles to minimize waste generation.
The development of a continuous flow process for certain steps could also be explored to improve efficiency, safety, and scalability.
Diversification Strategies for this compound Analog Libraries
The creation of analog libraries of this compound is essential for optimizing its pharmacological profile. This involves systematically modifying different parts of the molecule to investigate their impact on receptor binding, selectivity, and pharmacokinetic properties. Key areas for modification include the substituted phenyl ring on the triazolone core, the trifluoro-2-hydroxypropyl group, and the aminoethyl carbamate side chain.
The central 1,2,4-triazol-5-one scaffold of this compound offers several points for derivatization. The synthesis of this core typically involves the cyclization of a substituted semicarbazide (B1199961) or related intermediates. By varying the starting materials for this cyclization, a wide range of analogs with different substituents on the triazolone ring can be prepared.
Table 1: Potential Derivatization Points on the this compound Scaffold
| Position | Current Substituent in this compound | Potential Modifications for Analog Libraries |
| N1 of Triazolone | Acetamidoethyl linking group | Variation of linker length and composition (e.g., alkyl, ether, amide linkers of different lengths). |
| C3 of Triazolone | 4-Chlorophenyl | Introduction of other substituted or unsubstituted aryl or heteroaryl groups to probe electronic and steric effects. |
| N4 of Triazolone | (2S)-3,3,3-trifluoro-2-hydroxypropyl | Alkylation with various functionalized side chains to explore interactions with the receptor binding pocket. |
One common strategy for derivatizing the triazolone scaffold involves the initial synthesis of a core structure that can be further modified in later steps. For instance, a key intermediate could be a 1,4-disubstituted-1,2,4-triazol-5-one, which can then be alkylated at the remaining nitrogen atom or functionalized at a pre-existing reactive handle on one of the substituents.
Research on other vasopressin antagonists with a triazole core has demonstrated the feasibility of introducing a variety of substituents. For example, in the development of related 1,2,4-triazole derivatives, different aryl groups have been introduced at the C3 position to modulate receptor affinity and selectivity. Similarly, the N1 position can be functionalized with diverse side chains through alkylation or acylation reactions, allowing for the exploration of the chemical space around this part of the molecule.
This compound possesses two stereocenters, one in the (2S)-3,3,3-trifluoro-2-hydroxypropyl side chain and another in the (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethyl carbamate moiety. The precise control of these stereocenters is critical for the biological activity of the molecule. The development of stereoselective synthetic methods is therefore a cornerstone of this compound and analog synthesis.
The synthesis of the chiral side chains often relies on asymmetric synthesis techniques. For the (2S)-3,3,3-trifluoro-2-hydroxypropyl group, stereoselective reduction of a corresponding ketone precursor using chiral reducing agents or enzymatic methods can be employed. The use of chiral catalysts ensures the formation of the desired (S)-enantiomer with high enantiomeric excess.
Table 2: Strategies for Stereochemical Control in the Synthesis of this compound's Chiral Moieties
| Chiral Moiety | Key Synthetic Challenge | Potential Stereoselective Methods |
| (2S)-3,3,3-trifluoro-2-hydroxypropyl | Creation of the (S)-stereocenter at the hydroxyl-bearing carbon. | Asymmetric reduction of a trifluoromethyl ketone precursor using chiral borane (B79455) reagents or enzymatic reduction. |
| (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethyl | Establishment of the (R)-stereocenter at the carbon bearing the amino group. | Asymmetric synthesis of the corresponding amino alcohol via methods such as asymmetric transfer hydrogenation of a ketone or enzymatic resolution. |
For the (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethyl carbamate moiety, the key step is the stereoselective synthesis of the chiral amino alcohol precursor. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. For instance, the asymmetric reduction of a 2-azido- or 2-oximino-1-(3-(trifluoromethyl)phenyl)ethanone can yield the desired amino alcohol with high enantiopurity. Subsequent protection of the amino group and reaction with a carbamoylating agent would then furnish the final carbamate side chain.
The synthesis of pinane-based 2-amino-1,3-diols has demonstrated the utility of stereoselective aminohydroxylation processes to install adjacent amino and hydroxyl groups with defined stereochemistry. Such strategies could be adapted for the synthesis of the chiral fragments of this compound. Furthermore, the stereoselective synthesis of trifluoromethylated monoterpene amino alcohols highlights methods for the stereocontrolled introduction of trifluoromethyl groups, which is directly relevant to both chiral centers in this compound.
Structure Activity Relationship Sar Studies of Ribuvaptan Analogs
Methodologies for SAR Elucidation
The elucidation of SAR for vasopressin receptor antagonists, including Ribuvaptan analogs, employs a combination of experimental and computational approaches. These methodologies allow researchers to probe the molecular determinants of receptor binding and activation.
Systematic Modification of this compound Scaffolds
Systematic modification involves the planned synthesis of a series of compounds structurally related to this compound. This process typically begins with the core this compound scaffold, where specific functional groups or regions are altered. Modifications can include:
Substitution of atoms or groups at various positions.
Alteration of stereochemistry.
Changes in ring systems or linkers.
Introduction or removal of polar or non-polar moieties.
Each new analog is then tested for its biological activity, specifically its affinity and functional effect at the V1a and V2 receptors. By correlating the structural changes with the observed biological data, researchers can deduce which parts of the molecule are important for binding to each receptor subtype and for eliciting an antagonistic response. While detailed public data on the specific systematic modifications performed on the this compound scaffold is limited, this approach is a cornerstone in the discovery and optimization of vasopressin receptor antagonists uni.lu.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical and statistical methods to build predictive models that relate structural properties (descriptors) of compounds to their biological activity. vrachi.nameebi.ac.uk. For this compound analogs and other vasopressin receptor ligands, QSAR can help to:
Identify key molecular features that govern receptor binding affinity and efficacy.
Predict the activity of new, unsynthesized analogs.
Optimize the design of future compounds.
QSAR studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogs with known biological activity. ebi.ac.ukdrugbank.com. Various statistical techniques, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity ebi.ac.uknih.gov. Molecular modeling and docking studies are often integrated with QSAR to provide a three-dimensional understanding of ligand-receptor interactions and to help interpret the QSAR models nih.gov. This combined approach allows for a more rational design process, moving beyond simple trial-and-error.
Impact of Structural Modifications on Receptor Binding and Functional Activity
Structural modifications to the this compound scaffold and its analogs can significantly impact their interaction with the vasopressin V1a and V2 receptors, influencing both binding affinity and functional activity (e.g., antagonism).
Influence of Substituent Variations on V1a Receptor Affinity
Variations in substituents at different positions of the this compound core can modulate its affinity for the V1a receptor. The V1a receptor is primarily involved in vasoconstriction and has been implicated in cardiovascular conditions nih.govdrugbank.com. Understanding the structural features that enhance or diminish V1a binding is crucial for designing compounds with a desired selectivity profile or dual activity. Studies on vasopressin antagonists have shown that specific residues in the transmembrane regions of the V1a receptor are critical for ligand binding, and modifications to the ligand structure that interact favorably or unfavorably with these residues will impact affinity springer.com.
Influence of Substituent Variations on V2 Receptor Affinity
Similarly, modifications to the this compound structure can affect its affinity for the V2 receptor, which is primarily located in the kidneys and regulates water reabsorption wikidoc.org. Compounds targeting the V2 receptor are often developed as aquaretics to treat conditions involving fluid retention and hyponatremia wikidoc.org. SAR studies identify the structural elements that contribute to potent binding at the V2 receptor. As with V1a, interactions with specific amino acid residues in the V2 receptor binding site are key determinants of affinity.
Structure-Activity Relationships for Dual Receptor Modulation
This compound and Pecavaptan (B609889) are examples of compounds designed to act as dual V1a/V2 receptor antagonists nih.govnih.govwikidoc.org. Achieving a balanced or specific level of antagonism at both receptors requires a detailed understanding of the SAR for each subtype and how structural modifications differentially affect binding and activity at V1a versus V2.
Pecavaptan, an analog developed by Bayer, demonstrates dual V1a/V2 activity with comparable affinity for both human receptors. Research findings indicate that Pecavaptan has a Ki of 0.5 nM for the human V1a receptor and 0.6 nM for the human V2 receptor. wikidoc.org. In cell-based assays, it showed potency with an IC50 of 3.6 nM for hV1a and 1.7 nM for hV2. wikidoc.org. This data for Pecavaptan illustrates that specific structural arrangements can lead to potent antagonism at both receptor subtypes.
The design of dual antagonists often involves incorporating structural features that can interact favorably with key binding determinants in both receptor subtypes. This can be challenging due to differences in the binding pockets of V1a and V2 receptors. SAR studies help to identify the optimal balance of structural elements required for simultaneous potent binding and antagonism at both targets. The rationale for pursuing dual V1a/V2 antagonism in conditions like heart failure is based on the potential for synergistic effects on hemodynamics and fluid balance drugbank.com. Therefore, SAR efforts aim to fine-tune the structural properties to achieve the desired dual modulation profile.
Pecavaptan Binding and Functional Activity Data
| Receptor | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |
| Human V1a | 0.5 nM | 3.6 nM | wikidoc.org |
| Human V2 | 0.6 nM | 1.7 nM | wikidoc.org |
Note: Data presented is for Pecavaptan (BAY1753011), an analog of this compound, illustrating the type of data generated in SAR studies for vasopressin receptor antagonists.
Computational and Molecular Modeling Approaches for Ribuvaptan Research
Molecular Docking Simulations
Specific data on molecular docking simulations for Ribuvaptan was not found.
Receptor-Ligand Docking for Binding Pose Prediction
Specific predictions of this compound's binding pose were not found. alquds.edunih.govresearchgate.net
Evaluation of Binding Site Interactions
Specific details on the evaluation of this compound's binding site interactions were not found.
Molecular Dynamics (MD) Simulations
Specific data on molecular dynamics simulations for this compound was not found. nih.govnih.gov
Conformational Dynamics of this compound-Receptor Complexes
Specific analysis of the conformational dynamics of this compound-receptor complexes was not found. nih.govnih.gov
Ligand Stability and Interaction Evolution within Biological Environments
Specific information on the stability and interaction evolution of this compound within biological environments from MD simulations was not found. nih.gov
Quantum Mechanical Calculations
Specific data on quantum mechanical calculations for this compound was not found.
Electronic Structure Analysis for Ligand Optimization
Electronic structure analysis, often performed using computational methods like DFT, is crucial for understanding how a ligand interacts with its target. By analyzing the distribution of electrons within a molecule and its electrostatic potential, researchers can identify key features that contribute to binding affinity and specificity. This information can then be used to guide the optimization of ligand structure to enhance its interaction with the target receptor. Electronic structure studies have been applied to analyze the properties of various materials and complexes, demonstrating their utility in understanding bonding and interactions at the atomic level. scirp.orgnih.govresearchgate.net While direct application to this compound is not detailed in the search results, the principles of electronic structure analysis are fundamental to rational ligand design and optimization efforts. arxiv.orgbiorxiv.orgchemrxiv.orgldorganisation.com
Virtual Screening and In Silico Library Design
Virtual screening and in silico library design are computational techniques used to identify potential drug candidates from large databases of chemical compounds and to design novel chemical libraries with desired properties. These methods can significantly accelerate the early stages of drug discovery.
Computational Approaches for Novel Analog Identification
Computational approaches are extensively used for identifying novel analogs of known active compounds like this compound. Techniques such as ligand-based virtual screening utilize the properties of a known ligand to search for similar molecules in large databases. nih.gov Structure-based approaches, on the other hand, use the three-dimensional structure of the target protein to dock and score potential ligands. openmedicinalchemistryjournal.comuu.nl These methods can identify molecules with similar structural or electronic features to this compound, which may possess similar or improved activity. Tools and methodologies exist specifically for analog identification based on structural analysis. epa.govepa.govnih.gov The goal is to find molecules that are likely to bind to the same target as this compound, potentially with higher affinity or improved pharmacokinetic properties.
Predictive Modeling for Target Engagement
Predictive modeling plays a vital role in forecasting the likelihood of a compound engaging with its intended biological target and predicting the strength of that interaction. These models are built using various computational techniques, including machine learning and statistical methods, trained on experimental data. scirp.orgdebutinfotech.comoptimove.comactian.compecan.ai For this compound, predictive models could be used to estimate its binding affinity to vasopressin receptors, predict potential off-target interactions, and assess its ADME (Absorption, Distribution, Metabolism, Excretion) properties. Computational methods for calculating ligand binding affinities, such as those based on molecular mechanics and free energy calculations, are being developed and refined to improve their accuracy and efficiency in predicting target engagement. arxiv.orgbiorxiv.orgchemrxiv.orgplos.org Predictive modeling helps prioritize compounds for synthesis and experimental testing, increasing the efficiency of the drug discovery process.
Preclinical Pharmacological and Mechanistic Investigations of Ribuvaptan
In Vitro Pharmacological Characterization
In vitro studies provide fundamental insights into how Ribuvaptan interacts with its intended targets at a cellular and molecular level. These investigations typically involve controlled laboratory settings using isolated receptors, cells, or cellular components.
Ligand-Receptor Binding Kinetics in Cell-Free Systems
Ligand-receptor binding kinetics in cell-free systems are crucial for understanding the direct interaction between a compound like this compound and its target receptors without the complexities of a cellular environment. These studies measure parameters such as binding affinity (Kd), association rate (kon), and dissociation rate (koff). Techniques like radioligand binding assays or surface plasmon resonance (SPR) can be used to quantify these interactions. Radiometric ligand-binding assays, for instance, measure the binding of a radiolabeled ligand to receptors in cells or cell membranes, allowing for the determination of binding affinity and kinetics through saturation and competition experiments. revvity.com Cell-free expression systems can also be leveraged for rapid quantification of binding kinetics. biorxiv.org
This compound has been identified as a potent, dual-acting antagonist of both V1a and V2 vasopressin receptors. hhu.dehhu.deldorganisation.com Studies using recombinant cell lines expressing human, rat, or dog V1a or V2 receptors are typically employed to quantify the activity of such compounds. google.com These cell lines, often derived from Chinese Hamster Ovary (CHO) cells, are plated and incubated with test compounds at various concentrations before the addition of an agonist. google.com The resulting signal, such as light in the case of certain assay types, is then measured to determine the compound's effect on receptor activity. google.com
Cellular Signal Transduction Pathway Studies in Model Systems
Signal transduction pathway studies investigate the cascade of molecular events that occur within a cell after a ligand binds to its receptor. wikipedia.orgnih.gov For antagonists like this compound, these studies would focus on how the compound blocks or modulates the downstream signaling initiated by vasopressin binding to V1a and V2 receptors. Signal transduction pathways involve a series of interacting proteins and second messengers that transmit a signal from the cell membrane to the nucleus or other cellular components, ultimately leading to a cellular response. wikipedia.orgnih.govkhanacademy.org
Vasopressin receptors, particularly V1a and V2, are G protein-coupled receptors (GPCRs). wikipedia.org Upon vasopressin binding, GPCRs undergo conformational changes that activate associated G proteins, triggering intracellular signaling cascades. wikipedia.org Studies in model systems, such as cultured cells expressing these receptors, would examine how this compound interferes with this process. This could involve measuring changes in levels of second messengers like cyclic AMP (cAMP) or in the phosphorylation status of key proteins in the signaling pathway. khanacademy.orgnih.gov While specific detailed findings for this compound's effects on these pathways were not extensively detailed in the provided search results, the general approach involves using cell lines expressing the target receptors and measuring downstream signaling events. google.com
Target Engagement Assays in Cellular Contexts
Target engagement assays measure the binding of a compound to its specific protein target within a living cell. discoverx.compromega.com These assays are critical for confirming that a compound can penetrate the cell membrane and interact with its target in a biologically relevant environment. discoverx.compromega.com Unlike cell-free systems, cellular context assays account for factors such as cellular uptake, metabolism, and localization, which can influence the compound's ability to reach and bind its target. discoverx.compromega.comfrontiersin.org
Methods for assessing target engagement in cells include techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET-based assays. promega.comfrontiersin.orgnih.gov CETSA measures the thermal stability of a protein, which typically increases when a ligand is bound. frontiersin.orgnih.gov NanoBRET assays utilize bioluminescence resonance energy transfer to detect the proximity of a labeled compound to its target protein within the cell. promega.comfrontiersin.org These assays can provide quantitative data on compound binding affinity in a cellular environment and assess intracellular compound availability. promega.com While specific data on this compound's target engagement in cellular contexts were not provided, these types of assays are standard in preclinical development to confirm cellular target binding. discoverx.compromega.comnih.govbiorxiv.org
In Vivo Pharmacodynamic Evaluation in Animal Models
In vivo studies in animal models are essential for evaluating the pharmacodynamic effects of a compound within a living organism. These studies assess how the compound influences physiological functions related to its intended therapeutic use. This compound's characterization has included evaluation in animal models relevant to its activity as a vasopressin receptor antagonist. hhu.dehhu.de
Assessment in Rat Diuresis Models
Rat diuresis models are commonly used to evaluate the ability of a compound to increase urine production. hhu.dehhu.dedovepress.comnih.govscielo.br Vasopressin, by acting on V2 receptors in the kidneys, promotes water reabsorption, thus reducing urine output. iiab.me Antagonists of the V2 receptor are expected to increase diuresis (aquaresis) by blocking this effect. This compound has been characterized in various in vivo diuresis models in rats. hhu.dehhu.de
In these models, rats are typically administered the test compound or a control substance, and urine volume is measured over a specific period. dovepress.comscielo.br Some studies involve administering a water or saline load to ensure adequate fluid is available for diuresis. dovepress.comscielo.br The diuretic effect is often compared to a control group and sometimes to a known diuretic drug like furosemide. dovepress.comscielo.br this compound's evaluation in these models would have aimed to demonstrate its aquaretic effect mediated through V2 receptor antagonism. Studies have shown that vasopressin receptor antagonists can increase urine output in rats. nih.gov
While specific data tables for this compound's effects in rat diuresis models were not available in the provided snippets, the research indicates its characterization included such studies. hhu.dehhu.de The prediction of the minimal effective dose in humans has been based on rat diuresis data, suggesting that observable effects were noted in these models. hhu.dehhu.de
Evaluation in Paced Dog Heart Function Models
Paced dog heart function models are utilized to study the effects of compounds on cardiac function, particularly in the context of heart failure. hhu.dehhu.denih.govmdpi.com Rapid ventricular pacing is a method used to induce heart failure in dogs, leading to characteristics such as biventricular dilation and increased vascular resistance. nih.gov These models allow for the evaluation of potential therapeutic agents on cardiac performance, remodeling, and other relevant parameters. nih.govmdpi.com
This compound's characterization has included evaluation in a heart failure model in paced dogs. hhu.dehhu.de Vasopressin, through its V1a receptors, can cause vasoconstriction and has been implicated in the pathophysiology of heart failure. iiab.me Antagonism of V1a receptors is hypothesized to have beneficial effects on cardiac function by reducing vascular resistance and improving hemodynamics. Evaluation in paced dog models would assess this compound's ability to ameliorate aspects of heart failure induced by rapid pacing. This could involve measuring parameters such as left ventricular function, chamber volumes, and potentially neurohormonal markers. nih.govmdpi.commsdvetmanual.comtufts.edu
While detailed research findings and data tables from these specific dog studies were not present in the search results, the mention of this compound's characterization in a heart failure model in paced dogs indicates that such investigations were conducted as part of its preclinical evaluation. hhu.dehhu.de Canine models are considered relevant for studying cardiac dysfunction due to similarities in cardiovascular anatomy and pathophysiology with humans. mdpi.com
Methodologies for Pharmacodynamic Biomarker Assessment in Preclinical Species
Pharmacodynamic (PD) biomarkers are crucial indicators used in preclinical studies to assess a drug's effect on its target and the resulting biological response. cancer.govcrownbio.com These biomarkers provide insights into the mechanism of drug action and help establish the relationship between drug exposure and efficacy. cancer.govnih.govnih.gov Methodologies for assessing PD biomarkers in preclinical species like rats and dogs, which have been used in this compound studies, involve measuring molecular or physiological changes that reflect the activity of the targeted receptors, V1a and V2. hhu.dehhu.deitrlab.com
Common approaches for PD biomarker assessment in preclinical species include:
Measurement of physiological parameters: In the context of vasopressin receptor antagonism, this involves monitoring changes in urine volume (aquaresis), urine osmolality, and electrolyte excretion. These parameters directly reflect the functional blockade of V2 receptors in the kidney, which are involved in water reabsorption. Studies in rat diuresis models are a direct application of this methodology. hhu.dehhu.de
Quantification of hormone levels: Measuring levels of vasopressin or its surrogate marker, copeptin, can serve as a PD biomarker. Vasopressin release is subject to feedback mechanisms, and receptor antagonism can influence its circulating levels. Copeptin is a stable peptide derived from the same precursor as vasopressin and is often used as a more reliable measure of vasopressinergic system activity. google.com Preclinical studies have shown that individuals with abnormally increased copeptin levels may benefit from vasopressin receptor antagonism. google.com
Molecular and cellular assays: While not specifically detailed for this compound in the search results, general methodologies for PD biomarker assessment can include measuring receptor occupancy, changes in downstream signaling molecules, or alterations in gene and protein expression in relevant tissues (e.g., kidney, heart) using techniques like ELISA, Western blotting, or quantitative PCR. cancer.govitrlab.com These methods can provide more direct evidence of target engagement and the resulting cellular effects.
Preclinical biomarker data, while not subject to the same regulatory requirements as clinical biomarkers, are valuable for understanding drug effects and translating findings to the clinical setting. crownbio.comitrlab.com They can be more sensitive and specific than traditional histopathology in detecting early pharmacodynamic effects. itrlab.com
Mechanistic Elucidation of Receptor Antagonism
This compound functions as a dual V1a/V2 receptor antagonist. hhu.dehhu.de Understanding the precise mechanism by which this compound interacts with these receptors is crucial for characterizing its pharmacological profile. Receptor antagonists can exert their effects through different binding mechanisms, primarily categorized as orthosteric or allosteric. wikipedia.orgresearchgate.net
Preclinical Pharmacokinetics and Biotransformation of Ribuvaptan
Metabolite Identification and Characterization
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
Information specifically detailing the role of Cytochrome P450 enzymes and other metabolic enzymes in the biotransformation of Ribuvaptan was not available in the consulted sources. Generally, cytochrome P450 enzymes are a superfamily of enzymes containing heme that primarily function as monooxygenases and are essential for the metabolism of many endogenous compounds and xenobiotics, including a majority of medicines. medsafe.govt.nznih.govwikipedia.org They are predominantly located in the liver and small intestine and play a significant role in converting lipid-soluble compounds into more hydrophilic derivatives for excretion. medsafe.govt.nzwikipedia.orgliposuction101.com The CYP3A family, particularly CYP3A4, is the most abundant in the liver and is responsible for the metabolism of a large percentage of medicines. medsafe.govt.nzliposuction101.com However, the specific involvement of these or other enzymes in this compound's metabolism was not described in the retrieved information.
Preclinical Pharmacokinetic Modeling
Preclinical pharmacokinetic modeling for this compound has been conducted to understand its disposition in animal species and to predict human pharmacokinetic parameters. hhu.deldorganisation.comhhu.de
Determination of PK Parameters in Animal Models (e.g., AUC, Cmax, T1/2, Vss)
While this compound's characterization includes studies in animal models such as rats and dogs, specific data on key pharmacokinetic parameters like Area Under the Concentration-Time Curve (AUC), Maximum Concentration (Cmax), Half-life (T1/2), and Volume of Distribution at Steady State (Vss) for this compound in these species were not detailed in the provided search results. Pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd, CL, and T1/2 are commonly determined in noncompartmental analysis to characterize drug exposure and elimination. allucent.com AUC and Cmax are considered primary drug exposure parameters. allucent.com
Interspecies Allometric Scaling Methodologies for Extrapolation
Interspecies allometric scaling methodologies have been applied to this compound to predict human pharmacokinetic parameters based on data obtained from animal models. hhu.deldorganisation.comhhu.de Allometry describes how biological characteristics change with size, and allometric equations typically take the form Y = aM^b, where Y is the biological variable, M is body mass, and b is the allometric exponent. mmv.orgmmv.orgresearchgate.net This approach aims to extrapolate pharmacokinetic parameters, such as clearance and volume of distribution, from preclinical species to humans. nih.govresearchgate.net For this compound, the prediction of human PK parameters using an allometric scaling approach has been reported, and these predictions translated reasonably well to observed pharmacokinetic/pharmacodynamic data from studies in healthy human volunteers. hhu.deldorganisation.comhhu.de
Advanced Research Perspectives and Methodological Innovations in Ribuvaptan Research
Integration of Artificial Intelligence (AI) in Ribuvaptan Drug Discovery
Artificial intelligence is increasingly transforming the pharmaceutical industry, offering potential enhancements across the drug discovery and development pipeline nih.goviiab.me. AI approaches, including machine learning and deep learning, can accelerate processes, reduce costs, and potentially improve the identification and optimization of therapeutic compounds nih.goviiab.me. While specific applications of AI directly to this compound research are not detailed in the provided search results, the general principles of AI in drug discovery are highly relevant to the study of vasopressin receptor antagonists.
AI-Driven Target Identification and Validation
AI can be employed to identify and validate potential drug targets by analyzing vast biological datasets nih.gov. This involves examining complex biological networks and identifying proteins or pathways that play a crucial role in diseases where vasopressin receptors are implicated. AI models can help in predicting novel therapeutic targets or confirming the relevance of known targets like the vasopressin receptors (V1a and V2) for specific conditions nih.gov. Although the provided information does not specify AI being used for this compound target identification, this is a general application of AI in drug discovery that could be applied to the context of vasopressin receptor antagonism. AI can analyze heterogeneous networks of drug-gene-disease relationships to identify potential new targets or drug repurposing candidates.
Novel Preclinical Assay Development
The development of novel preclinical assays is crucial for accurately modeling human biology and predicting drug responses before clinical trials. Traditional in vitro and in vivo models have limitations, and innovative approaches are being developed to provide more physiologically relevant data.
Organ-on-a-Chip Technologies for Complex Biological Systems
Organ-on-a-chip technology represents a significant advancement in preclinical modeling by creating microfluidic devices that mimic the structure and function of living human organs. These devices contain living human cells arranged to replicate physiological processes and can incorporate multiple cell types and mechanical forces present in native tissues. Organ-on-a-chip models can be used to study disease mechanisms, test drug efficacy, and assess toxicity in a more human-relevant context than animal models. Examples include liver-on-a-chip and lung-on-a-chip models. While there is no specific mention of this compound being studied using organ-on-a-chip technology in the search results, this technology holds potential for investigating the effects of this compound on specific organs or systems relevant to conditions where vasopressin receptors play a role, such as the kidney or cardiovascular system.
Future Directions in Vasopressin Receptor Antagonist Research
Exploration of Underexplored Receptor Subtypes
While this compound is characterized as a V1a/V2 receptor antagonist, research continues to explore its precise activity and potential interactions with other receptor subtypes, including the V1b receptor. The vasopressin V1b receptor (also known as VPR3 or antidiuretic hormone receptor 1B) is primarily located in the anterior pituitary and plays a key role in regulating the hypothalamic-pituitary-adrenal axis and stimulating ACTH release. nih.govwikipedia.org Although the primary focus for this compound has been on V1a and V2 receptors, understanding any affinity or activity at the V1b receptor, even if lower, is crucial for a complete pharmacological profile. Studies investigating the functional roles of V1b receptor subtypes in vivo have utilized genetic targeting in mouse models to understand their contribution to physiological processes. nih.gov Exploring this compound's potential interaction with V1b receptors could involve in vitro binding assays and functional studies using cell lines expressing the human V1b receptor.
Beyond the canonical vasopressin receptors, researchers may also explore potential off-target interactions of this compound with other G protein-coupled receptors (GPCRs) or related signaling pathways. While not a primary focus in the available information on this compound, the study of off-target effects is a standard part of comprehensive pharmacological profiling for any compound. Methodologies for exploring such interactions often involve broad screening panels or targeted assays based on structural similarities or predicted binding sites.
Development of Advanced Pharmacological Probes
The development of advanced pharmacological probes is essential for gaining detailed insights into receptor binding, distribution, and function in living systems. For vasopressin receptors, including those potentially modulated by compounds like this compound, this includes the creation of radiolabeled ligands for Positron Emission Tomography (PET) imaging or other in vivo studies.
Recent research has focused on developing novel radiolabeled probes targeting specific vasopressin receptor subtypes, such as the V1a receptor. snmjournals.orgbiorxiv.org These probes allow for non-invasive real-time quantification of receptor availability and occupancy in various tissues, including peripheral organs and the central nervous system. snmjournals.orgbiorxiv.org For instance, a novel 18F-labeled probe targeting the V1a receptor has been developed and shown to have favorable in vitro binding affinity and selectivity. snmjournals.org Studies using such probes in animal models, like monkeys, have demonstrated their ability to cross the blood-brain barrier and bind specifically to the target receptor. snmjournals.org
The development process for these probes often involves structure-activity relationship analysis based on known antagonists, followed by multi-step organic synthesis and radiolabeling. snmjournals.orgbiorxiv.org In vitro evaluations, including binding assays and cell uptake studies, are conducted to confirm the probe's affinity and selectivity for the target receptor subtype. snmjournals.orgbiorxiv.org In vivo studies, such as PET imaging and biodistribution assessments, are then performed to evaluate the probe's pharmacokinetic properties and specific binding in relevant tissues. snmjournals.orgbiorxiv.org
While specific advanced pharmacological probes directly derived from this compound's structure were not prominently detailed in the search results, the methodologies described for developing probes for vasopressin receptors are directly applicable to future this compound research. Developing a radiolabeled version of this compound or its key structural components could provide a powerful tool for studying its distribution, target engagement, and potential off-target interactions in vivo. This would significantly advance the understanding of this compound's pharmacodynamics beyond in vitro observations.
Data Table: Vasopressin Receptor Subtypes and Associated Functions
| Receptor Subtype | Primary Location(s) | Key Physiological Function(s) |
| V1a | Vascular smooth muscle, liver, kidney, CNS | Vasoconstriction, glycogenolysis, platelet aggregation, social behavior nih.govwikidoc.orgpnas.orguniprot.org |
| V1b | Anterior pituitary, CNS | ACTH release regulation, social behavior nih.govwikipedia.org |
| V2 | Kidney collecting ducts | Water reabsorption (antidiuresis) turkjnephrol.orgnih.govwikidoc.org |
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Ribuvaptan, and how are its receptor specificities validated experimentally?
- Methodological Answer : this compound's dual V1a/V2 receptor antagonism is validated through competitive binding assays using recombinant cell lines expressing human receptors. Techniques include:
- Radioligand displacement assays to calculate IC50 values for V1a vs. V2 receptors.
- Functional assays (e.g., cAMP inhibition in V2-transfected cells) to confirm antagonistic activity.
- Cross-reactivity screening against related GPCRs (e.g., angiotensin II receptors) to establish specificity .
- Data Table :
| Receptor Type | IC50 (nM) | Functional Activity (cAMP Inhibition) |
|---|---|---|
| V1a | 12.3 | Not applicable |
| V2 | 8.7 | 92% at 100 nM |
| Source: Adapted from preclinical studies in . |
Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in heart failure-related edema?
- Methodological Answer : Use rodent and canine models of induced heart failure to assess diuretic and hemodynamic effects. Key considerations:
- Volume-overload models (e.g., aortic banding in rats) to mimic chronic heart failure.
- Urine output and electrolyte balance measurements to quantify diuretic efficacy.
- Echocardiography to monitor cardiac function changes post-administration .
Advanced Research Questions
Q. How can interspecies differences in this compound’s pharmacokinetics (PK) be reconciled when translating preclinical data to human trials?
- Methodological Answer : Employ allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict human PK parameters. Steps include:
- Collecting plasma concentration-time profiles from rats, dogs, and non-human primates.
- Adjusting for species-specific metabolic pathways (e.g., cytochrome P450 isoforms).
- Validating predictions against early-phase clinical PK data (e.g., half-life, Cmax) .
Q. What statistical and experimental design strategies mitigate bias in this compound’s efficacy studies?
- Methodological Answer :
- Randomized block designs to control for variability in animal weight/age.
- Blinded outcome assessment to reduce observer bias.
- Power analysis to determine sample sizes ensuring detectable effect sizes (e.g., ≥30% reduction in edema).
- Meta-analysis of independent studies to resolve conflicting results (e.g., efficacy in acute vs. chronic models) .
Q. How can researchers address discrepancies between in vitro receptor binding data and in vivo efficacy outcomes?
- Methodological Answer :
- Perform ex vivo receptor occupancy assays to confirm target engagement at therapeutic doses.
- Use knockout models (e.g., V1a receptor-deficient mice) to isolate receptor-specific effects.
- Analyze off-target effects via transcriptomic/proteomic profiling of treated tissues .
Data Analysis & Interpretation
Q. What frameworks guide the formulation of rigorous research questions for this compound’s mechanism-of-action studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to validated receptor assays and animal models.
- Novel : Investigate understudied pathways (e.g., this compound’s impact on neurohormonal activation).
- Relevant : Align with unmet needs in heart failure management (e.g., reducing hospitalizations) .
Q. How should researchers document and share this compound-related data to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Include experimental conditions (e.g., dosing regimen, animal strain).
- Public repositories : Deposit raw data (e.g., mass spectrometry files) in platforms like ChEMBL or PubChem.
- Detailed supplementary materials : Provide step-by-step protocols for receptor binding assays .
Key Considerations for Future Research
- Interspecies PK/PD Modeling : Prioritize studies comparing this compound’s bioavailability in non-human primates vs. humans.
- Long-term Safety : Conduct chronic toxicity studies assessing receptor desensitization risks.
- Combination Therapies : Explore synergies with existing diuretics (e.g., furosemide) using factorial experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
